molecular formula C20H29BO6 B13723479 Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13723479
M. Wt: 376.3 g/mol
InChI Key: UPQUNNGTYBUICD-UHFFFAOYSA-N
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Description

Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a benzoate ester functional group, a tetrahydropyran ring, and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the tetrahydropyran group: This step involves the protection of a hydroxyl group using dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.

    Formation of the boronic ester: The final step involves the reaction of the benzoate ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of flow chemistry can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This compound can undergo cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl derivatives.

    Oxidation: The tetrahydropyran ring can be oxidized to form the corresponding lactone.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions including hydrolysis and cross-coupling.

    Oxidizing agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.

Major Products

    Biaryl compounds: Formed from Suzuki-Miyaura cross-coupling.

    Lactones: Formed from the oxidation of the tetrahydropyran ring.

    Carboxylic acids: Formed from the hydrolysis of the ester group.

Scientific Research Applications

Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to form carbon-carbon bonds.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling.

    Methyl 4-bromobenzoate: A similar ester compound that can undergo similar reactions but lacks the boronic ester group.

Uniqueness

Methyl 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the tetrahydropyran ring and the boronic ester group, which allows it to participate in a wider range of chemical reactions compared to simpler boronic acids or esters.

Properties

Molecular Formula

C20H29BO6

Molecular Weight

376.3 g/mol

IUPAC Name

methyl 2-(oxan-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C20H29BO6/c1-19(2)20(3,4)27-21(26-19)15-6-7-17(16(12-15)18(22)23-5)25-13-14-8-10-24-11-9-14/h6-7,12,14H,8-11,13H2,1-5H3

InChI Key

UPQUNNGTYBUICD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCOCC3)C(=O)OC

Origin of Product

United States

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